molecular formula C22H27NO3 B2485869 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1251551-76-4

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2485869
M. Wt: 353.462
InChI Key: OJAJRBFGDCCTKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidin-1-yl ethanone derivatives involves multi-step chemical reactions, starting from specific precursors and employing methodologies like click chemistry, palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, and microwave-assisted synthesis. For instance, compounds with similar structures have been synthesized using the click chemistry approach with specific starting materials, characterized by IR, NMR, and MS studies to confirm their structures (Govindhan et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, revealing that rings like the piperidine adopt specific conformations, and the structure exhibits inter and intramolecular hydrogen bonds and π-π interactions, indicating a complex molecular geometry (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperidin-1-yl ethanone derivatives include electrochemical syntheses and reactions leading to novel compounds with potential biological activities. For example, electrochemical oxidation of related compounds has been used to synthesize new arylthiobenzazoles, demonstrating the compound's reactivity and versatility in chemical transformations (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of compounds structurally similar to 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, such as thermal stability and crystal structure, have been extensively studied. These compounds show stability in specific temperature ranges and exhibit distinct crystal packing influenced by hydrogen bonding and other non-covalent interactions (Karthik et al., 2021).

Chemical Properties Analysis

Chemical properties, including reactivity and interaction with biological targets, are crucial for understanding the potential applications of these compounds. Studies on related molecules have explored their cytotoxicity, binding with proteins, and antimicrobial activities, providing insights into their chemical behavior and interactions at the molecular level (Govindhan et al., 2017).

Scientific Research Applications

Wound-Healing Potential

The wound-healing potential of certain ethanone derivatives has been evaluated in vivo, highlighting their significant role in accelerating wound healing. Compounds similar to 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone have shown promising results in enhancing the healing process, including improved epithelialization and increased tensile strength of wounds. The structure-activity relationship (SAR) studies indicate that the presence of functional groups and their electronic attributes significantly influence wound healing efficacy (Vinaya et al., 2009).

Antibacterial Activity

The antibacterial properties of related ethanone compounds have been thoroughly investigated, revealing their potent activity against a range of bacterial strains. These compounds, including derivatives of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The studies also aim to explore the structure-activity relationships to enhance the antibacterial efficacy of such compounds (Vinaya et al., 2008).

Neuroprotective Agents

Research on indole derivatives incorporating elements similar to 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone has uncovered their dual effectiveness in neuroprotection. These compounds not only bind to specific receptors involved in neurodegenerative diseases but also exhibit antioxidant properties. Such dual functionality underscores the potential of these compounds in treating neurodegenerative conditions (Buemi et al., 2013).

Synthesis Methods

Advancements in synthetic methods for producing benzoxazine and related compounds offer insights into efficient and eco-friendly approaches. These methods, applicable to compounds like 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, emphasize the role of specific reagents and conditions in achieving desired products with potential applications in various fields (Rostami-Charati, 2013).

properties

IUPAC Name

2-(2-methylphenoxy)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-18-8-5-6-12-21(18)26-17-22(24)23-13-7-11-20(14-23)16-25-15-19-9-3-2-4-10-19/h2-6,8-10,12,20H,7,11,13-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAJRBFGDCCTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

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